molecular formula C11H10BrN B2991346 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-88-5

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B2991346
CAS No.: 327021-88-5
M. Wt: 236.112
InChI Key: JCEVVEDOCLAFTJ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the CAS Number: 327021-88-5 . It has a molecular weight of 236.11 and a linear formula of C11H10BrN .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Isomerization Studies

  • Synthesis of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles: Skladchikov et al. (2012) explored the synthesis of various N-acetyl tetrahydrocyclopenta[b]indoles, demonstrating thermal isomerization properties of these compounds (Skladchikov et al., 2012).

Derivative Synthesis

  • Synthesis of 7-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles: Further work by Skladchikov et al. (2014) involved creating 7-substituted derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles (Skladchikov et al., 2014).

Biological Activity

  • Antibacterial Evaluation of Derivatives: Selvam et al. (2019) investigated the synthesis and antibacterial activity of various carbazole compounds, including derivatives of 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (Selvam et al., 2019).

Reaction Mechanisms

  • Reactions with Dimethyldioxirane and Bromine: Gataullin et al. (2006) studied the reactions of N-mesyl derivatives of 1,3a,4,8b-tetrahydrocyclopenta[b]indoles with dimethyldioxirane and bromine, exploring the formation of various brominated products (Gataullin et al., 2006).

Model Studies and Natural Product Synthesis

  • Model Studies Towards Tremorgenic Mycotoxins

    Harrison et al. (1995) conducted model studies using 7-bromocyclopenta[b]indole, contributing to the synthesis of compounds like paspalitrem and lolitrem (Harrison et al., 1995).

  • C4−H Alkoxylation in Synthesis

    Nabi et al. (2017) used 6-bromoindole in the synthesis of breitfussin B, highlighting the utility of C4−H alkoxylation in complex natural product synthesis (Nabi et al., 2017).

  • Synthesis of Indole Alkaloids

    Mangalaraj and Ramanathan (2012) demonstrated the synthesis of tetrahydro-β-carboline skeletons, pertinent in assembling alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).

Antimicrobial Properties

  • Antimicrobial Properties of Brominated Indoles: Volk et al. (2009) isolated bromoanaindolone from cyanobacterium Anabaena constricta, exhibiting antimicrobial activity (Volk et al., 2009).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEVVEDOCLAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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